molecular formula CH3BrMg B1630828 Methylmagnesium bromide CAS No. 75-16-1

Methylmagnesium bromide

Cat. No.: B1630828
CAS No.: 75-16-1
M. Wt: 119.24 g/mol
InChI Key: NXPHGHWWQRMDIA-UHFFFAOYSA-M
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Description

Methylmagnesium bromide is an organometallic compound with the chemical formula CH₃MgBr. It is a type of Grignard reagent, named after the French chemist François Auguste Victor Grignard, who discovered these compounds. This compound is widely used in organic chemistry for the formation of carbon-carbon bonds through nucleophilic addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmagnesium bromide is typically prepared by reacting methyl bromide (CH₃Br) with magnesium metal (Mg) in the presence of dry ether. The reaction is as follows: [ \text{CH}_3\text{Br} + \text{Mg} \rightarrow \text{CH}_3\text{MgBr} ] Dry ether is essential because the Grignard reagent is highly unstable in the presence of water and hydrolyzes easily .

Industrial Production Methods: In industrial settings, the preparation of this compound follows the same principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure the complete reaction of methyl bromide and magnesium .

Chemical Reactions Analysis

Types of Reactions: Methylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Hydrolysis: Reacts violently with water to produce methane (CH₄).

Common Reagents and Conditions:

    Formaldehyde (HCHO): Reacts to form ethanol.

    Water (H₂O): Produces methane and magnesium hydroxide.

Major Products:

    Ethanol (CH₃CH₂OH): From reaction with formaldehyde.

    Methane (CH₄): From hydrolysis.

Scientific Research Applications

Methylmagnesium bromide is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methylmagnesium bromide involves nucleophilic addition to electrophilic carbon atoms. The methyl group (CH₃) in this compound acts as a nucleophile, attacking the electrophilic carbon in carbonyl compounds, leading to the formation of a new carbon-carbon bond. This reaction is facilitated by the polar nature of the carbon-magnesium bond .

Comparison with Similar Compounds

    Methyllithium (CH₃Li): Another organometallic compound used in similar reactions.

    Ethylmagnesium bromide (C₂H₅MgBr): Similar Grignard reagent with an ethyl group instead of a methyl group.

Comparison:

Properties

IUPAC Name

magnesium;carbanide;bromide
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InChI

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1
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InChI Key

NXPHGHWWQRMDIA-UHFFFAOYSA-M
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Canonical SMILES

[CH3-].[Mg+2].[Br-]
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Molecular Formula

CH3BrMg
Record name METHYL MAGNESIUM BROMIDE IN ETHYL ETHER
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DSSTOX Substance ID

DTXSID7052496
Record name Methylmagnesium bromide
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Molecular Weight

119.24 g/mol
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Physical Description

Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline]
Record name METHYL MAGNESIUM BROMIDE IN ETHYL ETHER
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Record name Methyl magnesium bromide
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Solubility

Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons
Record name METHYL MAGNESIUM BROMIDE
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CAS No.

75-16-1
Record name METHYL MAGNESIUM BROMIDE IN ETHYL ETHER
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Record name Methyl magnesium bromide
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Record name Magnesium, bromomethyl-
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Record name METHYL MAGNESIUM BROMIDE
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